molecular formula C20H22N4O3S B2529685 N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 2210140-05-7

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2529685
CAS No.: 2210140-05-7
M. Wt: 398.48
InChI Key: XQZLPIJRNCLPGH-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a research-grade chemical recognized in the scientific literature as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on primary sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, playing a critical role in pain transduction and neurogenic inflammation. This compound effectively blocks the channel, inhibiting the influx of calcium and sodium ions in response to a variety of noxious stimuli. Its primary research value lies in elucidating the pathophysiological mechanisms of chronic pain conditions, migraine, and airway inflammation. By selectively inhibiting TRPA1, this tool compound allows researchers to dissect the channel's contribution to disease models, providing a basis for validating TRPA1 as a therapeutic target and for the development of novel analgesic and anti-inflammatory agents. The optimization of related sulfonamide compounds for potency and selectivity against TRPA1 has been documented , underscoring the relevance of this chemotype in ongoing neuroscience and pharmacology research.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-9-10-17)19(22-23)16-5-3-2-4-6-16/h2-8,11-12,17,21H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZLPIJRNCLPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the sulfonamide group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl and phenyl groups via substitution reactions.

    Sulfonation: Attachment of the sulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. A series of derivatives similar to N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide have been synthesized and evaluated for their antitumor activity against various cancer cell lines.

A notable study evaluated the compound's efficacy against the NCI-H460 lung cancer cell line, demonstrating a GI50 value of approximately 2.5 μM, indicating strong potential as an anticancer agent . The mechanism of action includes inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

The triazole scaffold is also recognized for its antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, minimum inhibitory concentrations (MICs) were reported in the range of 0.25 to 2 μg/mL against these pathogens .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's mechanism of action is believed to involve interaction with specific enzymes or receptors due to the triazole ring's ability to form hydrogen bonds with active sites .

Case Study 1: Anticancer Evaluation

In a controlled study conducted by the National Cancer Institute (NCI), various derivatives of sulfonamides were tested for their anticancer activity. The most promising derivative showed remarkable activity against multiple human tumor cell lines at low micromolar concentrations . This highlights the potential for further development into therapeutic agents targeting specific cancers.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting their potential as alternatives to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and properties between the target compound and related triazolone derivatives:

Compound Name / Identifier Molecular Weight Key Substituents/Functional Groups Reported Activity/Application Source
Target Compound ~422.5* 4-cyclopropyl, 3-phenyl, 4-methylbenzenesulfonamide Not specified (structural focus) N/A
5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzenesulfonamide (PDB 6FF) 422.43 2-fluorophenyl, 2,4-dihydroxy, N-methyl-N-propyl Likely protein-binding ligand
Carfentrazone-ethyl (唑酮草酯) 412.3 Ethyl ester, dichlorophenyl Herbicide (broadleaf weed control)
2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 432.4 Cyclopropyl, sulfanyl, trifluoromethoxyphenyl acetamide Not specified (structural focus)

*Estimated based on formula.

Key Observations:

Fluorine’s electronegativity may improve target affinity in 6FF, whereas the target’s cyclopropyl group introduces steric bulk that could influence ring conformation . Carfentrazone-ethyl () replaces the sulfonamide with an ethyl ester and incorporates dichlorophenyl groups, optimizing it for herbicidal activity through increased lipophilicity and membrane penetration .

Sulfonamide vs. Alternative Linkers: The sulfonamide group in the target compound and PDB 6FF provides strong hydrogen-bonding capacity and acidity (pKa ~10), which contrasts with the sulfanyl-acetamide group in ’s compound.

Substituent Effects :

  • The para-methyl group on the target’s benzene ring may enhance metabolic stability compared to PDB 6FF’s dihydroxy groups, which could increase susceptibility to phase II metabolism (e.g., glucuronidation) .
  • highlights that nitro or electron-withdrawing substituents on aryl rings (e.g., fluorine in 6FF) can enhance biological activity, as seen in antimycobacterial nitroimidazole derivatives .

Computational and Experimental Methods

Studies on compound similarity () emphasize the importance of structural alignment and descriptor-based comparisons in virtual screening. For instance, the target compound’s similarity to PDB 6FF could be quantified using Tanimoto coefficients or pharmacophore mapping, though their divergent substituents may place them in different activity classes .

Biological Activity

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and triazoles, which have garnered attention in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of 412.5 g/mol. The compound features a sulfonamide group attached to a triazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC21H24N4O3SC_{21}H_{24}N_{4}O_{3}S
Molecular Weight412.5 g/mol
CAS Number2177449-90-8

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties . For instance, related compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

In vitro tests demonstrated that derivatives of triazoles can inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.78 μM against various pathogens such as Staphylococcus aureus and Escherichia coli . The sulfonamide functional group enhances the antibacterial efficacy by interfering with folic acid synthesis in bacteria.

Anticancer Potential

The anticancer properties of triazole derivatives have been widely documented. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various sulfonamide derivatives, this compound was tested against clinical isolates of S. aureus and E. coli. The results indicated an MIC of 3.12 μM for S. aureus, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines revealed that this compound exhibited significant growth inhibition in HeLa cells with an IC50 value of approximately 92.4 µM . This suggests that further modifications could enhance its anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with cyclopropane ring formation followed by triazole and sulfonamide coupling. Key steps include:

  • Cyclization of precursors under reflux with catalysts like ammonium persulfate (APS) ().
  • Sulfonamide coupling via nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (40–60°C) ().
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by HPLC (>95% purity) and 1^1H/13^13C NMR ().
  • Yield optimization relies on solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of intermediates .

Q. How can researchers confirm the molecular structure and conformation of this compound?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction to resolve bond lengths/angles (e.g., triazole ring planarity, sulfonamide geometry) (Example: ).
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in the cyclopropyl and phenyl regions .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility: Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Adjust pH (e.g., buffered solutions) for ionizable sulfonamide groups .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Light-sensitive groups (e.g., triazole) may require amber vials .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental designs can elucidate its mechanism?

  • Methodological Answer :

  • Molecular docking : Use triazole and sulfonamide motifs to predict binding to enzymes (e.g., carbonic anhydrase, kinases). Compare with co-crystallized ligands ().
  • Kinetic assays : Measure IC50_{50} values via fluorescence polarization or SPR for target affinity. Include control compounds (e.g., acetazolamide) to validate specificity .
  • Mutagenesis studies : Modify key residues in binding pockets (e.g., His64 in carbonic anhydrase) to assess interaction dependencies .

Q. What structural modifications enhance or diminish its bioactivity, and how are SAR trends validated?

  • Methodological Answer :

  • Analog synthesis : Replace cyclopropyl with larger rings (e.g., cyclohexyl) or modify sulfonamide substituents ().
  • Activity cliffs : Test analogs in enzyme inhibition assays. Example: Fluorine substitution on phenyl () increases potency by 30% due to electronegativity .
  • Computational modeling : QSAR models using Hammett constants or LogP values correlate substituent effects with activity .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer ionic strength (e.g., Tris vs. HEPES) and incubation time ().
  • Orthogonal validation : Confirm IC50_{50} via isothermal titration calorimetry (ITC) alongside fluorescence assays.
  • Meta-analysis : Compare datasets from structurally related compounds (e.g., triazole-sulfonamide hybrids) to identify outliers () .

Q. What advanced techniques characterize its reactivity in catalytic or photochemical applications?

  • Methodological Answer :

  • Photostability studies : Expose to UV-Vis light (300–500 nm) and track degradation via LC-MS. Triazole rings may undergo [2+2] cycloaddition under UV .
  • Electrochemical profiling : Cyclic voltammetry to identify redox-active groups (e.g., sulfonamide’s sulfonyl moiety) .

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